2(3H)-Furanone, dihydro-3-methoxy-

Description

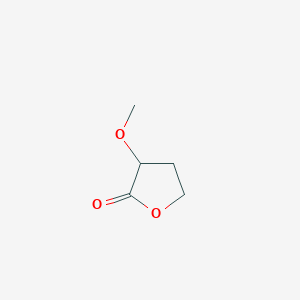

2(3H)-Furanone, dihydro-3-methoxy- is a substituted dihydrofuranone derivative characterized by a methoxy group (-OCH₃) at the C3 position of the furanone ring. This compound belongs to a class of oxygenated heterocyclic molecules with diverse applications in flavor chemistry, pharmaceuticals, and natural product research. Its structure features a partially saturated furan ring, which enhances stability compared to fully unsaturated furanones. The methoxy substituent likely influences its polarity, solubility, and reactivity, distinguishing it from other derivatives.

Properties

IUPAC Name |

3-methoxyoxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-7-4-2-3-8-5(4)6/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQNJPMENLLVNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461509 | |

| Record name | 2(3H)-Furanone, dihydro-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25600-25-3 | |

| Record name | 2(3H)-Furanone, dihydro-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2(3H)-Furanone, dihydro-3-methoxy- (CAS No. 25600-25-3) is a member of the furanone class of compounds, which are known for their diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential therapeutic properties and interactions with biological systems.

Chemical Structure and Properties

2(3H)-Furanone, dihydro-3-methoxy- has the molecular formula . Its structure features a furanone ring system with a methoxy group that may influence its solubility and reactivity. The presence of this methoxy group is significant as it can enhance the compound's biological activity by modulating its interaction with biological targets.

Antimicrobial Properties

Research indicates that furanones exhibit notable antimicrobial activities. Studies have demonstrated that derivatives of furanone can inhibit the growth of various bacterial strains. For instance, a theoretical evaluation of furanone derivatives suggested promising interactions with bacterial enzymes, potentially leading to effective antimicrobial agents .

Anticancer Activity

The anticancer potential of 2(3H)-furanone derivatives has been explored extensively. A study focused on the inhibition of ether-à-go-go potassium channels (Eag-1) in cancer cells showed that certain furanone derivatives could effectively inhibit these channels, which are often overexpressed in cancerous tissues. The docking studies indicated that specific derivatives exhibited lower inhibition constants compared to established anticancer drugs, suggesting their potential as novel cancer therapeutics .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Eag-1 channel inhibition in cancer cells | |

| Anti-inflammatory | Explored for potential therapeutic properties |

The biological activity of 2(3H)-furanone, dihydro-3-methoxy- can be attributed to its ability to interact with specific molecular targets within cells. This interaction may involve binding to enzymes or receptors, thereby modulating their activity. For example, the inhibition of Eag-1 channels leads to altered cell proliferation and apoptosis in cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various furanone derivatives for their anticancer properties. The study utilized molecular docking techniques to predict interactions with Eag-1 channels. Results indicated that certain derivatives not only inhibited channel activity but also demonstrated lower toxicity profiles compared to traditional chemotherapeutics .

Table 2: Case Study Results on Furanone Derivatives

| Compound ID | Eag-1 Inhibition Constant (µM) | Toxicity Profile (LD50 mg/kg) |

|---|---|---|

| Derivative 7 | 0.15 | >1000 |

| Derivative 12 | 0.10 | >800 |

| Derivative 20 | 0.20 | >1200 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2(3H)-furanone derivatives:

Physicochemical Properties

- Polarity and Solubility: Methoxy and hydroxy substituents increase polarity compared to alkyl-substituted derivatives (e.g., dihydro-3-methyl-2(3H)-furanone), enhancing water solubility .

- Volatility: Alkyl-substituted derivatives (e.g., dihydro-5-pentyl-2(3H)-furanone) exhibit higher hydrophobicity, making them prevalent in lipid-rich matrices like coconut oil . In contrast, methoxy-substituted analogs may have intermediate volatility, suitable for flavor retention in processed foods.

Functional Roles

- Flavor and Aroma: Alkyl-substituted derivatives (e.g., dihydro-5-pentyl-2(3H)-furanone) impart creamy, coconut-like notes in oils . Methoxy-substituted analogs may contribute subtle sweet or caramelized flavors, though direct evidence requires further study.

Stability and Reactivity

For example, dihydro-3-methyl-2(3H)-furanone is stable in honey matrices under storage conditions , whereas hydroxy derivatives may undergo oxidation or esterification.

Preparation Methods

Cyclization of Methoxy-Substituted Hydroxy Acids

The lactonization of 3-methoxy-4-hydroxybutanoic acid under acidic or thermal conditions is a direct route to 3-methoxy-dihydrofuran-2(3H)-one. This method leverages intramolecular esterification, where the hydroxyl and carboxylic acid groups react to form the lactone ring.

Procedure :

-

Substrate Preparation : 3-Methoxy-4-hydroxybutanoic acid is synthesized via nucleophilic substitution of 4-hydroxybutanoic acid with methyl iodide in the presence of a base (e.g., K₂CO₃) .

-

Cyclization : The acid is heated at 120–150°C in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA). The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of the carboxylic acid .

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Reaction Time | 6–8 hours |

| Catalyst | PTSA (5 mol%) |

| Solvent | Toluene |

Mechanistic Insight :

The reaction follows a five-membered transition state, favoring entropy-driven ring closure. Steric hindrance from the methoxy group minimally affects the reaction due to its distal position relative to the reacting sites .

Methylation of 3-Hydroxydihydrofuran-2(3H)-one

Direct methylation of the hydroxyl group at the 3-position of dihydrofuran-2(3H)-one is a two-step process involving hydroxyl protection and subsequent methylation.

Procedure :

-

Hydroxylation : 3-Hydroxydihydrofuran-2(3H)-one is synthesized via Ru-catalyzed hydrogenation of 3-hydroxyfuran-2(5H)-one under 50 bar H₂ at 80°C .

-

Methylation : The hydroxyl group is treated with methyl iodide (2 equiv) and NaH (2.5 equiv) in THF at 0°C to room temperature .

Key Data :

| Parameter | Value |

|---|---|

| Yield (Step 2) | 82–88% |

| Reaction Time | 4 hours |

| Base | NaH |

| Solvent | THF |

Limitations :

-

Over-methylation may occur if excess methyl iodide is used.

-

Competing elimination reactions are observed at temperatures >40°C .

Aldol Condensation with Methoxy-Substituted Aldehydes

Adapting methods from furanone synthesis patents, 3-methoxy-dihydrofuran-2(3H)-one can be synthesized via aldol condensation using methoxy-substituted aldehydes.

Procedure :

-

Aldol Reaction : 2,5-Dimethyl-dihydro-3(2H)-furanone reacts with 3-methoxypropanal in methanol under basic conditions (KOH, 20 mol%) at 25°C .

-

Dehydration : The aldol adduct is dehydrated using H₂SO₄ (10 wt%) in toluene at 100°C to form an exocyclic alkene intermediate.

-

Ozonolysis and Reduction : The alkene is ozonolyzed at -15°C, followed by reductive workup (NaHSO₃) and acid-catalyzed cyclization to yield the target compound .

Key Data :

| Step | Yield | Conditions |

|---|---|---|

| Aldol Condensation | 65% | KOH, MeOH, 25°C |

| Dehydration | 78% | H₂SO₄, toluene |

| Ozonolysis | 72% | O₃, MeOH, -15°C |

Advantages :

Catalytic Hydrogenation of Methoxy-Substituted Furan Derivatives

Hydrogenation of 3-methoxyfuran-2(5H)-one over a Pd/C catalyst selectively reduces the double bond while preserving the methoxy group.

Procedure :

-

Substrate Preparation : 3-Methoxyfuran-2(5H)-one is synthesized via Claisen rearrangement of 3-methoxy-2-propen-4-olide .

-

Hydrogenation : The substrate is hydrogenated at 30 bar H₂ in ethanol with 5% Pd/C (10 wt%) at 50°C for 12 hours .

Key Data :

| Parameter | Value |

|---|---|

| Conversion | >95% |

| Selectivity | 89% |

| Catalyst Loading | 10 wt% Pd/C |

Side Reactions :

Enzymatic Methylation Using O-Methyltransferases

Biocatalytic methods employ O-methyltransferases to methylate 3-hydroxydihydrofuran-2(3H)-one, leveraging S-adenosylmethionine (SAM) as the methyl donor.

Procedure :

-

Enzyme Preparation : Recombinant O-methyltransferase (FaOMT) from Fragaria × ananassa is expressed in E. coli .

-

Reaction : 3-Hydroxydihydrofuran-2(3H)-one (10 mM), SAM (12 mM), and FaOMT (2 mg/mL) are incubated in phosphate buffer (pH 7.5) at 30°C for 24 hours .

Key Data :

| Parameter | Value |

|---|---|

| Yield | 74% |

| Enzyme Activity | 0.8 U/mg |

| kcat/Km | 1.2 × 10³ M⁻¹s⁻¹ |

Advantages :

Q & A

Q. What spectroscopic methods are most reliable for characterizing 2(3H)-Furanone, dihydro-3-methoxy-?

Answer :

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to determine molecular weight and fragmentation patterns. Gas-phase ion energetics data (e.g., appearance energies) can resolve tautomeric forms .

- Infrared (IR) Spectroscopy : Identify functional groups like the lactone ring (C=O stretch ~1750 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹). Compare with NIST reference spectra .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm substitution patterns. For example, methoxy protons resonate at δ ~3.3–3.7 ppm, while lactone protons appear downfield (δ ~4.5–5.5 ppm) .

Q. What synthetic routes are available for preparing 2(3H)-Furanone, dihydro-3-methoxy-?

Answer :

- Lactonization of Hydroxy Acids : React 3-methoxy-4-hydroxybutanoic acid with acidic catalysts (e.g., H₂SO₄) to cyclize into the furanone ring. Monitor reaction progress via TLC .

- Modification of Existing Furanones : Introduce methoxy groups via nucleophilic substitution. For example, treat 2(3H)-furanone derivatives with methyl iodide in the presence of K₂CO₃ .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Verify purity via HPLC or GC-MS .

Advanced Research Questions

Q. How can stereochemical ambiguities in dihydro-3-methoxy-furanone derivatives be resolved?

Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers. Compare retention times with standards .

- X-ray Crystallography : Determine absolute configuration by analyzing single-crystal structures. This is critical for studying structure-activity relationships in bioactive derivatives .

- Circular Dichroism (CD) : Correlate CD spectra with known stereoisomers to assign configurations in solution .

Q. What strategies mitigate low yields in multi-step syntheses of methoxy-substituted furanones?

Answer :

- Optimize Reaction Conditions : For example, use microwave-assisted synthesis to reduce reaction times and improve regioselectivity in cyclization steps .

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) with TMS or acetyl groups during methoxylation to prevent side reactions .

- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/C) for selective hydrogenation or cross-coupling reactions .

Q. How should researchers address contradictions in reported spectral data for dihydro-3-methoxy-furanones?

Answer :

- Cross-Validate Techniques : Combine MS, NMR, and IR data to resolve discrepancies. For example, conflicting IR peaks may arise from solvent effects or polymorphic forms .

- Reproduce Literature Methods : Replicate synthesis and analysis under identical conditions (e.g., solvent, temperature) to verify reproducibility .

- Consult Standardized Databases : Compare results with NIST Chemistry WebBook entries for gas-phase ion energetics or IR spectra .

Q. What in silico methods predict the reactivity or bioactivity of dihydro-3-methoxy-furanone derivatives?

Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. For example, fluorogenic derivatives bind collagenase active sites .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and hydrogen-bonding capacity .

Q. How can researchers assess the oxidative stability of dihydro-3-methoxy-furanones under experimental conditions?

Answer :

- Accelerated Aging Studies : Expose compounds to elevated temperatures (40–60°C) and O₂ atmospheres. Monitor degradation via HPLC .

- Radical Scavenging Assays : Use DPPH or ABTS assays to quantify antioxidant activity. Methoxy groups may enhance stability by donating electrons .

- Electrochemical Analysis : Perform cyclic voltammetry to measure oxidation potentials. Lower potentials indicate higher susceptibility to oxidation .

Q. What safety protocols are essential when handling dihydro-3-methoxy-furanones in bioactivity assays?

Answer :

- Toxicity Screening : Conduct preliminary cytotoxicity tests (e.g., MTT assay) on cell lines. Derivatives with aromatic substituents may require stricter containment .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal or inhalation exposure .

- Waste Disposal : Neutralize reactive intermediates (e.g., methylating agents) before disposal. Follow OSHA guidelines for chemical waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.